molecular formula C41H49N7O4S B1277936 Cathepsin L Inhibitor VI

Cathepsin L Inhibitor VI

Cat. No.: B1277936
M. Wt: 735.9 g/mol
InChI Key: UYRQVAFRIYOHSH-SBPNQFBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin L Inhibitor VI is a small molecule inhibitor that targets the enzyme cathepsin L, a cysteine protease involved in various physiological and pathological processes. Cathepsin L plays a crucial role in protein degradation within lysosomes and is implicated in numerous diseases, including cancer, cardiovascular diseases, and viral infections . Inhibiting cathepsin L has therapeutic potential in treating these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin L Inhibitor VI typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cathepsin L Inhibitor VI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

Cathepsin L Inhibitor VI has a wide range of scientific research applications:

Mechanism of Action

Cathepsin L Inhibitor VI exerts its effects by binding to the active site of cathepsin L, thereby preventing the enzyme from cleaving its substrates. This inhibition disrupts the normal proteolytic activity of cathepsin L, leading to the accumulation of undegraded proteins within lysosomes. The molecular targets and pathways involved include the lysosomal degradation pathway, autophagy, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cathepsin L Inhibitor VI is unique in its high specificity and potency for cathepsin L compared to other cathepsin inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies for treating various diseases, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C41H49N7O4S

Molecular Weight

735.9 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[(2S)-1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide

InChI

InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)/t34-,35+,36+/m1/s1

InChI Key

UYRQVAFRIYOHSH-SBPNQFBHSA-N

Isomeric SMILES

CSC[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

sequence

XRF

Origin of Product

United States

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